molecular formula C19H17N3O4 B12889947 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide CAS No. 652151-71-8

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide

Cat. No.: B12889947
CAS No.: 652151-71-8
M. Wt: 351.4 g/mol
InChI Key: BITXJNRPZPMBHK-UHFFFAOYSA-N
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Description

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with additional functional groups, including a formamido group, a hydroxy group, and an oxazole ring. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the formamido and hydroxy groups through selective functionalization reactions. The oxazole ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the formamido group can produce an amine.

Scientific Research Applications

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its functional groups may interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide involves its interaction with molecular targets through its functional groups. The formamido group can form hydrogen bonds, the hydroxy group can participate in nucleophilic reactions, and the oxazole ring can engage in aromatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
  • 3-Formamido-2-hydroxybenzamide
  • N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide

Uniqueness

3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the formamido and hydroxy groups, along with the oxazole ring, allows for a wide range of interactions and applications that may not be possible with similar compounds.

Properties

CAS No.

652151-71-8

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H17N3O4/c1-12(19-20-10-16(26-19)13-6-3-2-4-7-13)22-18(25)14-8-5-9-15(17(14)24)21-11-23/h2-12,24H,1H3,(H,21,23)(H,22,25)

InChI Key

BITXJNRPZPMBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O

Origin of Product

United States

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